3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide
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Overview
Description
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a naphthalene moiety, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors .
Mechanism of Action
The mechanism by which N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Naphthalen-2-yl derivatives
Uniqueness
N-(4-(Naphthalen-1-ylamino)-4-oxobutyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide stands out due to its unique combination of a quinoxaline core and a naphthalene moiety. This structural arrangement provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C23H22N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-(naphthalen-1-ylamino)-4-oxobutyl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c28-21(25-18-11-5-8-16-7-1-2-9-17(16)18)13-6-14-24-23(30)27-15-22(29)26-19-10-3-4-12-20(19)27/h1-5,7-12H,6,13-15H2,(H,24,30)(H,25,28)(H,26,29) |
InChI Key |
QVOOSLUGZCLKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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